3-(Heptyloxy)benzaldehyde

描述

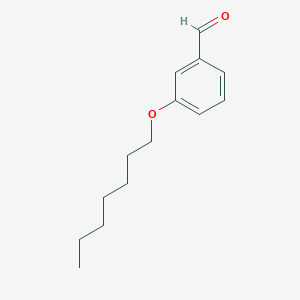

3-(Heptyloxy)benzaldehyde is an aromatic aldehyde derivative characterized by a heptyloxy (-O-C₇H₁₅) substituent at the 3-position of the benzaldehyde ring. This compound belongs to the broader class of alkoxybenzaldehydes, which are widely studied for their structural versatility and applications in organic synthesis, pharmaceuticals, and materials science.

属性

IUPAC Name |

3-heptoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROMBKWOHQBNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+Heptyl Bromide→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反应分析

Types of Reactions: 3-(Heptyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-(Heptyloxy)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield 3-(Heptyloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The heptyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: 3-(Heptyloxy)benzoic acid.

Reduction: 3-(Heptyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

3-(Heptyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

作用机制

The mechanism of action of 3-(Heptyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications in protein function. This interaction can affect cellular processes and pathways, making it useful in biochemical studies.

相似化合物的比较

Structural Analogues and Substitution Patterns

Key structural analogs of 3-(heptyloxy)benzaldehyde include:

Key Observations :

- Substituent Length and Hydrophobicity : The heptyloxy group in this compound provides greater hydrophobicity compared to shorter alkoxy chains (e.g., methoxy, ethoxy) or aromatic substituents (e.g., benzyloxy). This property may enhance lipid membrane permeability, relevant in drug delivery or antimicrobial activity .

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 3-[3-(trifluoromethyl)phenoxy]benzaldehyde feature electron-withdrawing CF₃ groups, which reduce aldehyde reactivity compared to electron-donating alkoxy groups in this compound .

Antimicrobial and Antioxidant Activity

- Eurotium-derived benzaldehydes (e.g., compounds 26–36) exhibit antioxidative and antimicrobial activities attributed to their phenolic hydroxyl groups and alkyl chains. For example, flavoglaucin (C₁₇H₂₂O₃) shows antifungal activity due to its prenylated side chain .

Volatility and Flavor Chemistry

- Benzaldehyde derivatives with longer alkoxy chains (e.g., heptyloxy) may exhibit suppressed volatility due to increased molecular weight and π-π interactions, as observed in flavor release studies .

生物活性

3-(Heptyloxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of phenolic compounds with heptyl halides. The general procedure includes:

- Starting Materials : Resorcinol or similar phenolic compounds.

- Reagents : 1-bromoheptane and a suitable base (e.g., potassium carbonate).

- Reaction Conditions : The reaction is carried out in an organic solvent under reflux conditions.

This method yields this compound as a key intermediate for further biological evaluations.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of derivatives of benzaldehyde compounds, including this compound. The following table summarizes findings from various studies on the antibacterial efficacy against different strains:

The compound demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which are often resistant to conventional antibiotics.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that compounds similar to this compound exhibit notable antioxidant activities:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radicals, indicating strong antioxidant potential.

- ABTS Assay : Similar findings were observed in the ABTS assay, where the compound effectively scavenged ABTS radicals.

Study on Antimicrobial Properties

A study published in the journal Molecules evaluated various benzaldehyde derivatives, including this compound, for their antimicrobial properties. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the structure of the substituents attached to the benzene ring .

Synthesis and Evaluation of Thiazole Derivatives

Another study focused on synthesizing thiazole derivatives incorporating heptyloxy groups. The results showed that these derivatives, including those based on this compound, exhibited significant antibacterial and antifungal activities . The structural modifications influenced their biological efficacy, emphasizing the importance of alkyl chain length and branching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。